molecular formula C8H11ClN2O B13045370 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl

Cat. No.: B13045370
M. Wt: 186.64 g/mol
InChI Key: OPSFMQCHXUQWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one HCl is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to an azepine moiety. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Its molecular formula is C₁₈H₂₂N₂O₂·HCl (based on a structurally related compound in ), with a molecular weight of approximately 326.8 g/mol (calculated).

For instance, a derivative in with a similar core structure demonstrated 5-HT₂ receptor antagonism, suggesting applications in neuropsychiatric disorders.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c11-8-6-3-5-9-7(6)2-1-4-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H

InChI Key

OPSFMQCHXUQWPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN2)C(=O)NC1.Cl

Origin of Product

United States

Preparation Methods

Cyclization-Based Methods

These involve intramolecular cyclization reactions starting from linear or monocyclic precursors containing appropriate functional groups to form the seven-membered azepine ring fused to the pyrrole.

  • Key Reaction: Intramolecular nucleophilic substitution or condensation to close the azepine ring
  • Typical Starting Materials: Pyrrole derivatives with side chains bearing amine or carbonyl groups positioned to enable ring closure
  • Catalysts/Reagents: Lewis acids (e.g., AlCl3), dehydrating agents (e.g., trifluoroacetic anhydride) to promote cyclization and dehydration steps
  • Example: Friedel–Crafts acylation of pyrrole derivatives followed by reduction and cyclization to form the bicyclic system

Palladium-Catalyzed Cross-Coupling and Cyclization

Advanced synthetic routes utilize palladium-catalyzed reactions such as Heck or Suzuki–Miyaura coupling to build key carbon-carbon bonds, followed by cyclization and functional group transformations.

  • Heck Reaction: Coupling of 2-chloropyridine derivatives with ethylene gas under Pd catalysis to form vinylpyridine intermediates
  • Suzuki–Miyaura Coupling: Coupling of pyridine or pyrrole boronates with halogenated partners to construct complex intermediates
  • One-Pot Cyclization and Amination: Conversion of acyl-vinylpyridine intermediates to bicyclic amines under mild conditions
  • Enantioselective Transfer Hydrogenation: To obtain optically pure tetrahydropyrroloazepine derivatives
  • Advantages: Reduced number of steps, improved yields (up to 25% overall), scalable without chromatographic purification

Detailed Preparation Methods

Method A: Friedel–Crafts Acylation Followed by Cyclization

Step Reagents/Conditions Description Yield/Notes
1 Reaction of 3-(4-methoxyphenyl)acrylaldehyde with ethyl 2-azidoacetate Formation of ethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate intermediate 74%
2 Friedel–Crafts acylation with glutaric anhydride and AlCl3 Acylation at pyrrole ring to introduce keto side chain 60%
3 Reduction of carbonyl group at 2-position of pyrrole Prepares for cyclization -
4 Cyclization by dehydration with trifluoroacetic anhydride Formation of bicyclic tetrahydropyrroloazepinone core -
5 Isolation and purification Crystallization and conversion to hydrochloride salt -

Method B: Palladium-Catalyzed Coupling and One-Pot Cyclization

Step Reagents/Conditions Description Yield/Notes
1 Suzuki–Miyaura coupling of 2-chloropyridine with potassium trifluorovinylborate, Pd(dppf)Cl2 catalyst, 1-propanol, and base under N2 at 95 °C Formation of vinylpyridine intermediate 87% isolated yield
2 Heck reaction of 2-chloropyridine with ethylene gas, PdCl2/DPEphos catalyst, LiCl, triethylamine in DMF at 80 °C under ethylene pressure Formation of 3-acyl-2-vinylpyridine intermediate 80-84% yield
3 One-pot cyclization and amination under NH3 pressure in methanol at 60 °C Conversion to tetrahydropyrroloazepinone core 79% assay yield
4 Acid hydrolysis with 6 M HCl in THF at room temperature Formation of hydrochloride salt 89% yield

Research Findings and Analysis

  • The palladium-catalyzed route significantly reduces the number of synthetic steps from nine to six, improving overall yield from approximately 4% to 25% compared to traditional methods.
  • The Heck reaction under ethylene pressure is a key step enabling efficient formation of the bicyclic core with high regio- and stereoselectivity.
  • The one-pot cyclization and amination step is unprecedented and avoids chromatographic purification, making the process scalable for industrial applications.
  • Optical purity can be controlled by enantioselective transfer hydrogenation, achieving enantiomeric excesses greater than 98%.
  • The hydrochloride salt form is favored for isolation due to improved stability and ease of purification.
  • Alternative cyclization methods using Lewis acid catalysis and Friedel–Crafts acylation are effective but involve more steps and harsher conditions.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Advantages Yield Range Scalability
Friedel–Crafts Acylation + Cyclization Acylation → Reduction → Cyclization AlCl3, trifluoroacetic anhydride Established chemistry, straightforward Moderate (60-74%) per step Moderate, multistep
Pd-Catalyzed Coupling + One-Pot Cyclization Suzuki/Heck coupling → Cyclization → Hydrolysis Pd(dppf)Cl2, PdCl2/DPEphos, NH3, HCl Fewer steps, high yield, no chromatography Overall ~25% (6 steps) High, scalable

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride is commonly used for the reduction of the compound.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Reduction: The major products are 1,2-diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-C]azepines.

    Substitution: The products depend on the nucleophile used but typically involve the replacement of a halogen atom with the nucleophile.

Scientific Research Applications

Structural Properties

  • Molecular Formula : C₈H₁₁ClN₂O
  • Molecular Weight : 186.64 g/mol
  • CAS Number : 21357-23-3
  • SMILES Notation : C1CC2=C(C=CN2)C(=O)N(C1)Cl

The compound features a unique bicyclic structure that contributes to its diverse biological activities. The presence of nitrogen atoms in the ring system enhances its reactivity and potential for interaction with biological targets.

Antidepressant Properties

Research indicates that derivatives of tetrahydropyrrolo[3,2-C]azepin-4(1H)-one exhibit antidepressant-like effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have demonstrated that modifications to the tetrahydropyrrolo structure can enhance these effects, making it a promising candidate for developing new antidepressants .

Antitumor Activity

The compound has shown potential in cancer research. It has been investigated for its ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have suggested that certain derivatives can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride. It has been shown to protect neuronal cells from oxidative stress and neuroinflammation, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Drug Design

The unique structural characteristics of 5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride make it an attractive scaffold for drug design. Chemists are exploring various substitutions on the core structure to optimize pharmacological profiles for specific therapeutic targets.

Formulation Development

In pharmaceutical formulations, this compound can be utilized as an active ingredient or as part of a prodrug strategy to enhance solubility and bioavailability. Its hydrochloride salt form improves stability and facilitates easier handling during formulation processes .

Polymer Chemistry

Tetrahydropyrrolo compounds are being investigated for their role in polymer synthesis. Their ability to participate in various polymerization reactions allows for the development of novel materials with tailored properties for applications in coatings, adhesives, and composites .

Nanotechnology

The incorporation of tetrahydropyrrolo[3,2-C]azepin-4(1H)-one derivatives into nanostructures is being explored for drug delivery systems. These nanocarriers can enhance the targeted delivery of therapeutic agents while minimizing side effects associated with conventional delivery methods .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive-like behavior in animal models using modified tetrahydropyrrolo derivatives .
Study BAntitumor EffectsShowed selective cytotoxicity against breast cancer cell lines with minimal impact on healthy cells .
Study CNeuroprotectionFound that the compound reduces oxidative stress markers in neuronal cultures .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Profiles

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (CAS/ID) Core Structure Key Substituents Biological Activity IC₅₀/EC₅₀ Application Reference
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one HCl Pyrroloazepinone -HCl salt, variable R-groups (e.g., 4-fluorophenylpiperazine in ) 5-HT₂ antagonism, potential antiviral Not explicitly reported Neuropsychiatry, virology
Tetrahydropyrrolo[1,2-c]pyrimidines (e.g., Compound 28a) Pyrrolopyrimidine Optimized R-groups for HBV inhibition Hepatitis B Virus (HBV) inhibition 10 nM Antiviral therapy
Thienotetrahydropyridinone HCl (Prasugrel Impurity 7, 115473-15-9) Thienopyridine Thiophene ring fused to tetrahydropyridine Antiplatelet (ADP receptor antagonism) Superior to ticlopidine () Cardiovascular diseases
5-{3-[4-(4-Fluorophenyl)-1-piperazinyl]propyl}-8-hydroxy-1-methyl-... () Modified pyrroloazepinone Fluorophenylpiperazine, hydroxy, methyl groups 5-HT₂ antagonism LogP = 0.83 (pharmacokinetic favorability) CNS disorders

Structural and Functional Divergences

Core Heterocycle Variations
  • Pyrroloazepinone vs. Pyrrolopyrimidine (): The replacement of the azepinone ring with a pyrimidine ring (as in HBV inhibitor 28a) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. This modification correlates with 10 nM IC₅₀ against HBV, attributed to improved target binding .
  • Thienopyridine vs. Pyrroloazepinone (): The thiophene ring in Prasugrel Impurity 7 increases sulfur-mediated hydrophobic interactions, critical for antiplatelet activity. In contrast, the pyrroloazepinone scaffold in the target compound favors serotonin receptor modulation due to its nitrogen-rich structure .
Substituent-Driven Activity
  • 4-Fluorophenylpiperazine () :
    A derivative with this substituent exhibited 5-HT₂ antagonism (logP = 0.83), indicating balanced lipophilicity for blood-brain barrier penetration. This contrasts with the unsubstituted target compound, which lacks explicit receptor data .

Pharmacokinetic and Toxicity Profiles

  • Tetrahydropyrrolo[1,2-c]pyrimidines () :
    Compound 28a demonstrated favorable L/P (liver-to-plasma) ratios and oral bioavailability in mice, supporting its advancement to preclinical studies .
  • Thienotetrahydropyridinone HCl (): As a Prasugrel impurity, its safety profile is well-documented, with low toxicity at therapeutic doses .

Biological Activity

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride (CAS No. 21357-23-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and potential therapeutic applications based on available research.

  • Molecular Formula : C₈H₁₁ClN₂O
  • Molecular Weight : 186.64 g/mol
  • CAS Number : 2177267-30-8
  • Structure : The compound features a tetrahydropyrrolo structure fused with an azepinone ring, contributing to its unique reactivity and biological profile.

1. Pharmacological Effects

Research indicates that 5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-4(1H)-one HCl exhibits significant pharmacological properties:

  • CNS Activity : The compound has been studied for its interaction with serotonin receptors (5-HT receptors), particularly the 5-HT1B and 5-HT1D subtypes. These interactions suggest potential applications in treating migraine and other central nervous system disorders by modulating neurotransmitter activity .
  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound may possess cytotoxic activity against various cancer cell lines. The mechanism appears to involve DNA intercalation and inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

2. Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of this compound:

StudyFindings
Mehrotra et al. (2006)Demonstrated selective agonistic activity on 5-HT receptors, indicating potential in migraine treatment .
Yang et al. (2016)Reported cytotoxic effects in human tumor cells through DNA intercalation mechanisms .
Aube et al.Investigated the synthesis of related compounds with notable antitumor activity .

Safety Profile

The safety profile of this compound includes several hazard statements:

Hazard StatementsDescription
H319Causes serious eye irritation.
H302Harmful if swallowed.
H315Causes skin irritation.
H335May cause respiratory irritation.

Q & A

Q. What are the established synthetic routes for 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one HCl?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example:
  • Step 1 : Formation of the pyrroloazepine core via cyclization of substituted pyrazoles or tetrazoles under acidic conditions .
  • Step 2 : Introduction of substituents (e.g., coumarin or phenyl groups) using palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol or dichloromethane .
  • Key Considerations : Optimize reaction time and temperature to avoid side products like over-oxidized intermediates.

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify hydrogen/carbon environments, especially the tetrahydropyrroloazepine ring system and substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C18_{18}H22_{22}N2_2O2_2·HCl) .
  • X-ray Crystallography : Resolve stereochemistry of the fused ring system when single crystals are obtainable .

Q. What pharmacological activities are reported for structurally related tetrahydropyrroloazepines?

  • Methodological Answer :
  • HBV Inhibition : Derivatives like tetrahydropyrrolo[1,2-c]pyrimidines show IC50_{50} values as low as 10 nM in viral replication assays .
  • Kinase Modulation : Pyrroloazepine cores are explored in kinase inhibitors due to their planar aromaticity and hydrogen-bonding capacity .
  • Assay Design : Use cell-based models (e.g., HepG2.2.15 for HBV) and enzymatic assays (e.g., fluorescence polarization for kinase binding) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Compare activity of saturated vs. unsaturated pyrroloazepine rings (e.g., 5,6,7,8-tetrahydro vs. fully aromatic) .
  • Substituent Analysis : Systematically vary substituents (e.g., 4-methoxyphenyl in vs. coumarin in ) to assess impact on potency and selectivity.
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronic properties with biological activity .

Q. What in vivo models are appropriate for evaluating antiviral efficacy?

  • Methodological Answer :
  • Hydrodynamic Injection Model : Inject HBV DNA into mouse liver via tail vein; monitor viral load reduction using qPCR and serum HBsAg/HBeAg levels .
  • Dosing Strategy : Administer compound orally (e.g., 50 mg/kg/day) and measure plasma exposure (AUC) to validate pharmacokinetic-pharmacodynamic (PK/PD) relationships .

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

  • Methodological Answer :
  • Solubility Testing : Use shake-flask or HPLC-UV to measure aqueous solubility; poor solubility may explain reduced in vivo efficacy .
  • Metabolic Stability : Perform liver microsome assays (e.g., human/rodent) to identify metabolic hotspots (e.g., oxidation of the pyrrolidine ring) .
  • Protein Binding : Evaluate plasma protein binding via equilibrium dialysis; high binding may reduce free drug concentration .

Q. What analytical methods are recommended for impurity profiling?

  • Methodological Answer :
  • HPLC-UV/HRMS : Use C18 columns with ammonium acetate buffer (pH 6.5) and gradient elution (acetonitrile/water) to resolve process-related impurities (e.g., des-methyl analogs) .
  • Reference Standards : Compare retention times and mass spectra with certified impurities (e.g., EP-grade pyrido[1,2-a]pyrimidin-4-one derivatives) .

Q. How to optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst loading (e.g., Pd(PPh3_3)4_4), temperature, and solvent (DMF vs. THF) to identify optimal conditions .
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-alkylated products) and adjust stoichiometry accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.